![molecular formula C7H12O2 B2944198 7-Oxabicyclo[2.2.1]heptan-1-ylmethanol CAS No. 15574-03-5](/img/structure/B2944198.png)

7-Oxabicyclo[2.2.1]heptan-1-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

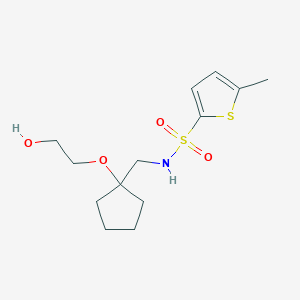

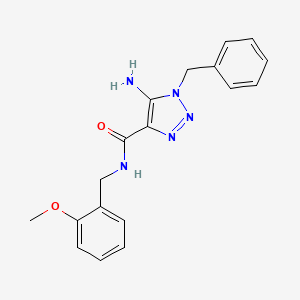

7-Oxabicyclo[2.2.1]heptan-1-ylmethanol is a chemical compound with the molecular weight of 128.17 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives can be achieved through several routes. The most common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .Molecular Structure Analysis

The IUPAC name for this compound is (7-oxabicyclo[2.2.1]heptan-1-yl)methanol . The InChI code for this compound is 1S/C7H12O2/c8-5-7-3-1-6(9-7)2-4-7/h6,8H,1-5H2 .Chemical Reactions Analysis

7-Oxabicyclo[2.2.1]heptane and its derivatives are found in nature, and many of them have interesting biological activity. There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes .Physical And Chemical Properties Analysis

This compound has a molecular weight of 128.17 . It is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Glucose Sensing

This compound has been characterized electrochemically for its application in glucose sensing. The reproducibility of its cyclic voltammogram after the initial cycle enables its use in electrochemical analysis of substances like ethanol and glucose .

Radical-Induced Alkene Polymerizations

Derivatives of 7-Oxabicyclo[2.2.1]heptan-1-ylmethanol, such as 2-methylidene-7-oxanorbornane, have been utilized in radical-induced alkene polymerizations, showcasing its potential in creating polymers .

Biological Properties

Nature provides several 7-oxanorbornanes with interesting biological activity. Derivatives of these compounds have been found to be bioactive and have applications such as herbicides .

Synthesis Routes

The compound is involved in various synthesis routes, including the Baeyer–Villiger oxidation and Diels–Alder reaction with furans, which are essential for creating further derivatives with potential applications .

Enthalpy of Polymerization

Studies on the enthalpy of polymerization of 7-Oxabicyclo[2.2.1]heptane and its derivatives provide valuable data for understanding the thermodynamics involved in polymer chemistry .

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding heat, hot surfaces, sparks, open flames, and other ignition sources. It is also recommended to use only non-sparking tools and take precautionary measures against static discharge .

Mécanisme D'action

Target of Action

The primary target of 7-Oxabicyclo[2.2.1]heptan-1-ylmethanol is calcineurin , also known as protein phosphatase 2B (PP2B) . Calcineurin is a calcium- and calmodulin-regulated enzyme composed of a 59-kDa catalytic subunit (CnA) and a 19-kDa calcium-binding subunit (CnB) .

Mode of Action

7-Oxabicyclo[2.2.1]heptan-1-ylmethanol acts as an inhibitor of calcineurin . By inhibiting calcineurin, it prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .

Biochemical Pathways

The inhibition of calcineurin disrupts the calcium signaling pathway . This pathway plays a crucial role in T-cell activation and the production of interleukin-2, a cytokine that stimulates the growth and differentiation of T-cell response .

Result of Action

The inhibition of calcineurin by 7-Oxabicyclo[2.2.1]heptan-1-ylmethanol results in the suppression of T-cell activation and the production of interleukin-2 . This can have significant implications in immune response modulation and could be potentially useful in conditions where suppression of the immune response is desired, such as in autoimmune diseases or organ transplantation .

Propriétés

IUPAC Name |

7-oxabicyclo[2.2.1]heptan-1-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-5-7-3-1-6(9-7)2-4-7/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCFQZRFPIAJNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1O2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxabicyclo[2.2.1]heptan-1-ylmethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methoxyphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2944116.png)

![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide](/img/structure/B2944121.png)

![2-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2944128.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B2944130.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isothiazolecarbonitrile](/img/structure/B2944133.png)

![N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2944137.png)